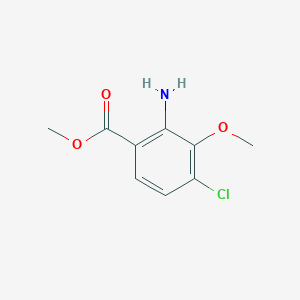

Methyl 2-amino-4-chloro-3-methoxybenzoate

CAS No.:

Cat. No.: VC16713938

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO3 |

|---|---|

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | methyl 2-amino-4-chloro-3-methoxybenzoate |

| Standard InChI | InChI=1S/C9H10ClNO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |

| Standard InChI Key | OHZBKNLZTJYKQZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1N)C(=O)OC)Cl |

Introduction

Chemical Identity and Fundamental Properties

Methyl 2-amino-4-chloro-3-methoxybenzoate (IUPAC name: methyl 2-amino-4-chloro-3-methoxybenzoate) is an aromatic ester with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . The compound features a benzene ring substituted at the 2-position with an amino group (-NH₂), at the 4-position with a chlorine atom (-Cl), and at the 3-position with a methoxy group (-OCH₃), while the carboxylate group is esterified with a methyl group (-COOCH₃).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 215.63 g/mol | |

| Density | Not Available | - |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

The absence of reported melting and boiling points in literature suggests that the compound is typically handled in solution or as a solid under standard conditions. Its solubility profile is influenced by polar functional groups: the amino group enhances solubility in polar solvents like water or methanol, while the aromatic ring and chloro substituent contribute to lipophilicity.

Synthesis and Manufacturing Processes

Esterification of Carboxylic Acid Precursors

The most common synthesis route involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with methanol under acidic conditions. In a representative procedure, thionyl chloride (SOCl₂) is added to a methanol solution of the carboxylic acid precursor, facilitating the formation of the methyl ester . This method, adapted from the synthesis of related benzoate esters, achieves yields exceeding 90% under optimized conditions .

Reaction Conditions:

-

Catalyst: Thionyl chloride or sulfuric acid

-

Temperature: Room temperature to 70°C

-

Solvent: Methanol or dimethylformamide (DMF)

Alternative Methylation Strategies

A patent by CN103193666A describes an alternative approach using methylation reagents such as methyl iodide or dimethyl sulfate in the presence of inorganic acids (e.g., HCl) . This method avoids the use of thionyl chloride, simplifying purification steps and improving safety profiles. The reaction proceeds at 5–10°C to minimize side reactions, yielding high-purity product after aqueous workup .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | 90–98 | 97–99 | High efficiency, scalability |

| Methylation Reagents | 85–92 | 98–99 | Safer reagents, easier isolation |

Structural and Spectroscopic Characterization

Crystallographic Data

While direct crystal structure data for methyl 2-amino-4-chloro-3-methoxybenzoate is unavailable, studies on analogous compounds, such as methyl 4-acetoxy-3-methoxybenzoate, reveal planar aromatic systems with dihedral angles between substituents ranging from 6.5° to 90° . These structural insights suggest that the amino and methoxy groups in the title compound likely adopt similar spatial arrangements, influencing its reactivity and intermolecular interactions .

Spectroscopic Profiles

1H-NMR (CDCl₃):

-

δ 3.89 ppm (s, 3H): Methoxy group (-OCH₃)

-

δ 6.09 ppm (s, 1H): Aromatic proton adjacent to amino group

13C-NMR (CDCl₃):

-

δ 167.2 ppm: Ester carbonyl (C=O)

-

δ 152.1 ppm: Methoxy-substituted carbon

Mass spectrometry (MS) typically exhibits a molecular ion peak at m/z 215.63, consistent with the molecular weight .

Reactivity and Chemical Applications

Nucleophilic and Electrophilic Reactions

Pharmaceutical and Industrial Applications

Drug Intermediate Synthesis

Methyl 2-amino-4-chloro-3-methoxybenzoate is a precursor to bosutinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia treatment . Its structural motifs are also integral to antimicrobial and anti-inflammatory agents, where the chloro and methoxy groups enhance target binding affinity.

Agrochemical Development

The compound’s chlorinated aromatic core is leveraged in herbicides and fungicides, where it disrupts enzymatic pathways in pests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume